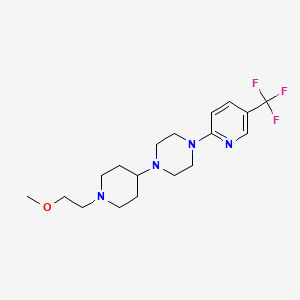

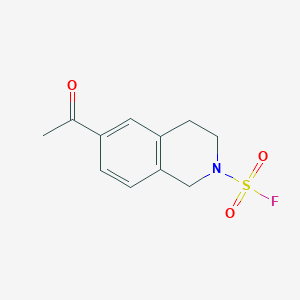

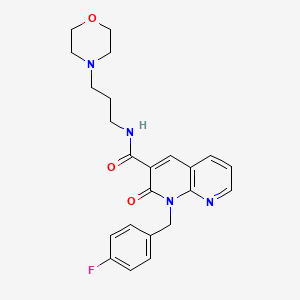

1-(1-(2-Methoxyethyl)piperidin-4-yl)-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of Compound X involves several steps, including the coupling of a piperidine precursor with a pyridine derivative. The exact synthetic route may vary depending on the specific research context. Researchers have explored various methods, such as transition-metal-catalyzed cross-coupling reactions or radical-based approaches . Further optimization and scalability are essential for practical synthesis.

Applications De Recherche Scientifique

G Protein-Biased Dopaminergics Development

Research has identified 1,4-disubstituted aromatic piperazines as privileged structural motifs recognized by aminergic G protein-coupled receptors. By connecting a lipophilic moiety to the arylpiperazine core via an appropriate linker, such as incorporating a pyrazolo[1,5-a]pyridine heterocyclic appendage, researchers have developed high-affinity dopamine receptor partial agonists. These compounds have shown to favor activation of G proteins over β-arrestin recruitment at dopamine D2 receptors, demonstrating potential as novel therapeutics for antipsychotic activity (Möller et al., 2017).

Antiarhythmic and Antihypertensive Effects

A series of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives have been synthesized and tested for their antiarrhythmic and antihypertensive activities. Compounds with a 3-(4-arylpiperazin-1-yl)propyl moiety displayed strong activities in these areas. These effects are believed to be related to their alpha-adrenolytic properties, indicating the significance of the 1-phenylpiperazine moiety with methoxy- or chloro- substituents for pharmacological effects (Malawska et al., 2002).

HIV-1 Reverse Transcriptase Inhibition

Analogues of 1-[4-methoxy-3,5-dimethylbenzyl]-4-[3-(ethylamino)-2-pyridyl]piperazine hydrochloride have been synthesized and evaluated for their ability to inhibit human immunodeficiency virus type 1 (HIV-1) reverse transcriptase. This research has led to the development of bis(heteroaryl)piperazines (BHAPs), which are significantly more potent than the lead molecule, underscoring the therapeutic potential of such structures in treating HIV-1 (Romero et al., 1994).

Antitumor Activity

Bis-indole derivatives, formed by two indole systems separated by a heterocycle (pyridine or piperazine), have shown promising antitumor activity. These compounds underwent primary screening by the National Cancer Institute, revealing that pyridine derivatives exhibited more activity than piperazine derivatives. This approach highlights the potential of such compounds as effective antitumor agents (Andreani et al., 2008).

Propriétés

IUPAC Name |

1-[1-(2-methoxyethyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27F3N4O/c1-26-13-12-23-6-4-16(5-7-23)24-8-10-25(11-9-24)17-3-2-15(14-22-17)18(19,20)21/h2-3,14,16H,4-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSMJXWYFASRNPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCC(CC1)N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[1-(2-Methoxyethyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Benzo[d][1,3]dioxol-5-yl)-6-((4-bromobenzyl)thio)pyridazine](/img/structure/B2692901.png)

![4-tert-butyl-N-(3-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide](/img/structure/B2692905.png)

![6-(4-isopropylphenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2692907.png)

![[(3S,4R)-4-Thiophen-3-ylpyrrolidin-3-yl]methanol;hydrochloride](/img/no-structure.png)

![N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2692922.png)